molecular formula C27H42O B141393 7-Dehydrodesmosterol CAS No. 1715-86-2

7-Dehydrodesmosterol

Cat. No.: B141393
CAS No.: 1715-86-2
M. Wt: 382.6 g/mol
InChI Key: RUSSPKPUXDSHNC-DDPQNLDTSA-N
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Description

7-Dehydrodesmosterol, also known as cholesta-5,7,24-trien-3β-ol, is a sterol found in animals. It is a precursor in the biosynthesis of desmosterol and cholesterol. This compound plays a crucial role in the cholesterol biosynthesis pathway and can be directly converted into vitamin D3 upon exposure to ultraviolet radiation .

Biochemical Analysis

Biochemical Properties

7-Dehydrodesmosterol plays a crucial role in the biosynthesis of cholesterol . It interacts with several enzymes, proteins, and other biomolecules. The enzyme DHCR24, or Δ24-sterol-Δ24-reductase, catalyzes the reduction of the Δ24 double bond on the side chain of the sterol ring, converting this compound into desmosterol . This interaction is a key step in the cholesterol biosynthesis pathway.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by participating in cell signaling pathways and affecting gene expression . For instance, it has been found to have a robust pro-survival function in cancer cells . Furthermore, it impacts cellular metabolism, particularly lipid metabolism, as it is a key intermediate in the synthesis of cholesterol .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to cholesterol. The enzyme DHCR24 catalyzes this conversion, which involves the reduction of the Δ24 double bond on the side chain of the sterol ring . This process is crucial for the production of cholesterol, a vital component of cellular membranes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in Saccharomyces cerevisiae, the production of this compound was improved by 48.3% (to 250.8 mg/L) by deleting NEM1, a gene involved in lipid metabolism . This indicates that the stability and long-term effects of this compound on cellular function can be influenced by various factors, including genetic modifications.

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway . It interacts with the enzyme DHCR24, which catalyzes its conversion to desmosterol . This process is a key step in the synthesis of cholesterol, a vital component of cellular membranes.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its function. It has been found to localize in the endoplasmic reticulum

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Dehydrodesmosterol can be synthesized through metabolic engineering of Saccharomyces cerevisiae. The biosynthesis pathway involves knocking out competitive pathway genes such as ERG5 and ERG6 and integrating multiple copies of the DHCR24 gene from Gallus gallus. This process enhances the production of this compound by increasing the metabolic flux towards its synthesis .

Industrial Production Methods: In an industrial setting, this compound is produced using a combination of pathway engineering and host cell manipulation. The production process involves the use of inducible promoters to control the synthesis of this compound, overexpression of mevalonate pathway genes, and fine-tuning the transcription levels of key enzymes. This method has achieved significant improvements in the yield of this compound, reaching up to 1.07 g/L in a 5-L bioreactor .

Chemical Reactions Analysis

Types of Reactions: 7-Dehydrodesmosterol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include desmosterol and various oxysterols, which have significant biological roles .

Scientific Research Applications

7-Dehydrodesmosterol has numerous applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of desmosterol and cholesterol, making it valuable in studies related to sterol metabolism.

    Biology: The compound is used to investigate the role of sterols in cellular processes and membrane structure.

    Medicine: this compound is a precursor for vitamin D3, which is essential for bone health and immune function.

    Industry: The compound is used in the production of vitamin D3 supplements and other steroidal drugs.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in the biosynthesis of desmosterol and its ability to be directly converted into vitamin D3. Its involvement in the production of oxysterols also distinguishes it from other sterols, as these oxysterols have significant biological activities .

Properties

IUPAC Name

(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9-10,19,21,23-25,28H,6,8,11-17H2,1-5H3/t19-,21+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSSPKPUXDSHNC-DDPQNLDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028219
Record name Cholesta-5,7,24-trien-3beta-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7-Dehydrodesmosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1715-86-2
Record name 7-Dehydrodesmosterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1715-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesta-5,7,24-trien-3beta-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001715862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholesta-5,7,24-trien-3beta-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Dehydrodesmosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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